4-(5-Bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine is a heterocyclic compound characterized by a triazine ring substituted with a bromothiophene moiety and a chlorine atom. This compound is notable for its potential applications in various fields, including materials science and pharmaceuticals.
This compound belongs to the class of triazines, which are nitrogen-containing heterocycles known for their diverse biological activities and utility in organic synthesis. It also features a bromothiophene substituent, which enhances its electronic properties and potential reactivity.
The synthesis of 4-(5-Bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine typically involves two main steps:
The reactions can be optimized by adjusting parameters such as temperature, solvent choice, and reaction time to maximize yield and purity. Industrial methods may utilize continuous flow reactors for efficiency and consistency in large-scale production.
The molecular structure of 4-(5-Bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine can be represented as follows:
Property | Value |
---|---|
Molecular Formula | CHBrClNS |
Molecular Weight | 291.56 g/mol |
IUPAC Name | 4-(5-bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine |
InChI | InChI=1S/C7H4BrClN4S/c8-4-1... |
InChI Key | PKKSITCDURCEDL-UHFFFAOYSA-N |
Canonical SMILES | C1=C(SC=C1C2=NC(=NC(=N2)Cl)N)Br |
This structure indicates a complex arrangement that contributes to its unique chemical properties and reactivity .
The primary reactions involving 4-(5-Bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine include:
These reactions can be facilitated under specific conditions such as temperature control and solvent selection to optimize yields and minimize by-products .
The mechanism of action for 4-(5-Bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine varies based on its application:
The physical properties of 4-(5-Bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine include:
Property | Value |
---|---|
Melting Point | Not available |
Boiling Point | Not available |
Density | Not available |
Solubility | Not specified |
Key chemical properties include:
Property | Value |
---|---|
Reactivity | Moderate due to halogen substituents |
Stability | Stable under standard laboratory conditions |
These properties indicate its utility in various chemical applications while also suggesting precautions during handling due to the presence of halogens .
4-(5-Bromothiophen-3-yl)-6-chloro-1,3,5-triazin-2-amine has several notable applications:
This compound's unique structure allows it to play a significant role in advancing research within these fields.
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3